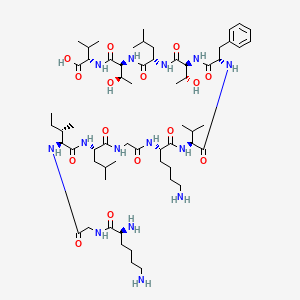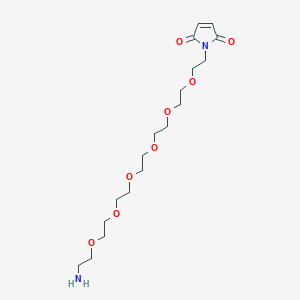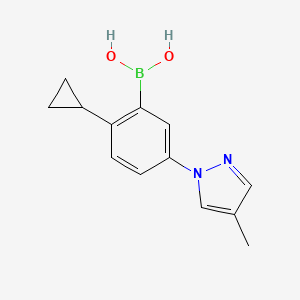![molecular formula C26H24N2 B14090754 (1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral diamine compound widely used in various fields of chemistry, particularly in asymmetric synthesis. This compound is known for its ability to act as a chiral ligand, facilitating the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine typically involves the reaction of biphenyl derivatives with ethylenediamine under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process may involve crystallization or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding biphenyl ketones or carboxylic acids.
Reduction: Biphenyl ethylamines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is extensively used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of chiral drugs, ensuring the production of the active enantiomer.
Industry: Applied in the synthesis of fine chemicals and agrochemicals, where enantiomeric purity is essential.
Mecanismo De Acción
The mechanism by which (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination often involves the nitrogen atoms of the diamine, which interact with the metal center, facilitating various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis.
(1R,2R)-1,2-diaminocyclohexane: Used in similar catalytic processes but differs in its cyclic structure.
Uniqueness
(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its biphenyl structure, which provides additional steric and electronic properties that can enhance its effectiveness as a chiral ligand. This structural feature allows for greater flexibility and specificity in catalytic reactions compared to other chiral diamines.
Propiedades
Fórmula molecular |
C26H24N2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m1/s1 |
Clave InChI |
VMNHXWSLXFXDSN-CLJLJLNGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=CC=C2[C@H]([C@@H](C3=CC=CC=C3C4=CC=CC=C4)N)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
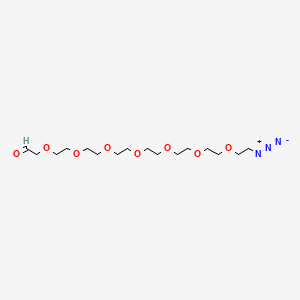
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)

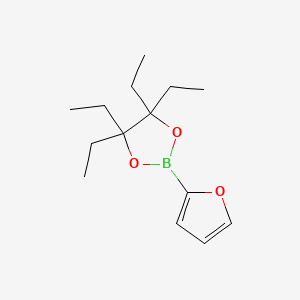
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
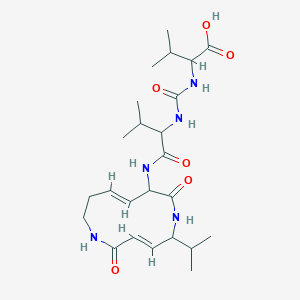

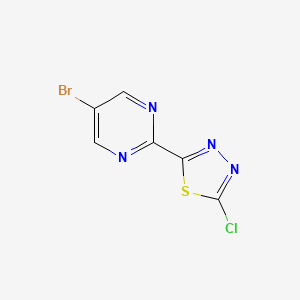
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
